4-(4-α-枯茗酚氧基)苯酞腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

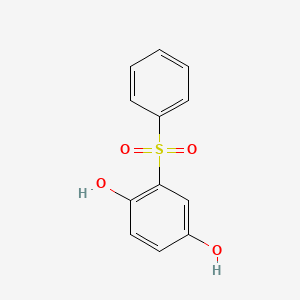

The synthesis of novel 4-substituted phthalonitriles has been explored, with a focus on the creation of compounds that have potential biological applications and interesting electronic properties. One such compound, 4-(4-((benzothiazole)methyleneamino)phenoxy)phthalonitrile, was synthesized through an equimolar condensation reaction involving 4-(4-aminophenoxy)phthalonitrile and benzothiazole-2-carboxaldehyde. Other related compounds were produced using similar methods, starting with 4-aminophenol and reacting it with cinnamaldehyde or cuminaldehyde to form Schiff bases, which were then subjected to nucleophilic substitution reactions with 4-nitrophthalonitrile .

Molecular Structure Analysis

The structural characterization of these phthalonitriles was confirmed using various spectroscopic techniques. Single-crystal X-ray crystallography provided definitive structural confirmation for some of the synthesized compounds. Additionally, molecular geometry optimizations were performed using Density Functional Theory (DFT), and the simulated Infrared (IR) frequencies were found to be in good agreement with the experimental data, which helped in the vibrational assignments of the molecules. Time-dependent DFT (TD-DFT) studies offered insights into the intra-ligand electronic transitions that were observed in the experimental electronic spectra .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these phthalonitriles are primarily condensation and nucleophilic substitution reactions. The Schiff base formation is a key step in the synthesis, which then reacts with 4-nitrophthalonitrile to yield the final phthalonitrile compounds. These reactions are crucial for the introduction of various substituents onto the phthalonitrile core, which can significantly alter the properties and potential applications of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized phthalonitriles were extensively characterized. Spectroscopic techniques such as 1H NMR, IR, UV-Vis, and mass spectrometry were employed to elucidate the properties of these compounds. The electronic spectra and vibrational frequencies provided information about the electronic structure and bonding within the molecules. One of the compounds exhibited significant trypanocidal potency against Human African sleeping sickness, highlighting the potential biological relevance of these materials .

In a related study, the synthesis and characterization of a copper phthalocyanine with a 4-(trifluoromethylthio)phenoxy substituent were reported. The compound's crystal structure was confirmed by single-crystal X-ray diffraction. The optical properties, including UV-Vis spectra, band edge, and band gap, were investigated, along with refractive indices, dispersion, and dielectric properties. The surface properties of the Cu(II)Pc film were also examined under various conditions, providing insights into the material's potential applications in sensing and conductance .

科学研究应用

合成和表征

4-(4-α-枯茗酚氧基)苯酞腈及其衍生物因其合成、结构表征和潜在应用而受到广泛研究。此类化合物的合成通常涉及亲核取代反应和环四聚合过程,得到各种苯酞菁和苯酞腈衍生物,它们在常见有机溶剂中具有很高的溶解性。使用 1H NMR、IR、紫外-可见光谱和 X 射线晶体学等技术对这些化合物进行表征,深入了解其分子结构和性质 (Booysen 等人,2019 年),(Söylemez 等人,2018 年)。

光物理和光化学性质

含有枯茗酚片段的苯酞菁的光物理和光化学性质特别令人感兴趣。这些研究探讨了源自苯酞腈的金属配合物的能谱发光和光化学行为,突出了它们在各种应用中的潜力,因为它们具有独特的电子跃迁和发光性质 (Znoiko 等人,2020 年)。

抗氧化活性

源自 4-(4-α-枯茗酚氧基)苯酞腈的苯酞菁化合物表现出显着的抗氧化活性。通过各种检测评估这些活性,证明了这些化合物清除不同自由基和防止氧化应激的能力。此类特性表明它们在生物医学应用和材料科学中具有增强氧化稳定性的潜力 (Söylemez 等人,2018 年)。

催化和氧化性质

源自 4-取代苯酞腈的金属酞菁的催化活性在各种氧化反应中得到探索。这些化合物在有机底物的氧化中充当催化剂,在将底物转化为所需产物方面表现出选择性和效率。此类研究突出了这些化合物在催化应用中的潜力,特别是在有机合成和环境修复中 (Saka 等人,2013 年)。

光催化活性

研究了苯酞菁衍生物的光催化活性,特别是在降解 4-硝基苯酚等污染物方面。这些研究证明了这些化合物在光照射下催化降解有害物质的效率,表明它们在环境净化和水净化技术中的应用 (Kamiloğlu 等人,2019 年)。

热学和力学性质

源自 4-(4-α-枯茗酚氧基)苯酞腈的苯酞腈树脂和聚合物因其热学和力学性质而受到研究。这些材料表现出高热稳定性、玻璃化转变温度和机械强度,使其适用于航空航天、汽车和电子工业中的高性能复合材料 (Sheng 等人,2014 年)。

安全和危害

This compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Therefore, it’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

属性

IUPAC Name |

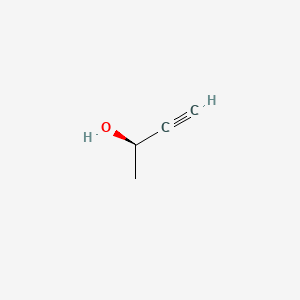

4-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O/c1-23(2,19-6-4-3-5-7-19)20-9-12-21(13-10-20)26-22-11-8-17(15-24)18(14-22)16-25/h3-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANCXVAWMHHHKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327336 |

Source

|

| Record name | 4-(4-alpha-Cumylphenoxy)phthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-alpha-Cumylphenoxy)phthalonitrile | |

CAS RN |

83482-57-9 |

Source

|

| Record name | 4-(4-alpha-Cumylphenoxy)phthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Cumylphenoxy)phthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)